molecular formula C12H11ClN2OS B5573037 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5573037
M. Wt: 266.75 g/mol
InChI Key: KPWWXKDOVRUCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H11ClN2OS and its molecular weight is 266.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.0280618 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity

Researchers investigated the analgesic properties of acetamide derivatives, including compounds similar to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide. They found that these compounds, when tested in animal models, showed significant decreases in pain responses. This suggests their potential as analgesic agents (Kaplancıklı et al., 2012).

Anticancer Potential

Several studies have synthesized and evaluated derivatives of this compound for anticancer activity. For instance, 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Another study synthesized N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, evaluating their potential in anticancer applications (Yu et al., 2014).

Antimicrobial and Antibacterial Properties

Some studies have synthesized derivatives of this compound to evaluate their antimicrobial and antibacterial activities. For instance, a study on 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive Benzothiazole nucleus demonstrated significant antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Molecular Docking and Computational Studies

Computational studies have been conducted on similar compounds for potential biological activities. For example, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been performed, including molecular docking to understand binding interactions with biological targets (Mary et al., 2020).

Antioxidant and Anti-inflammatory Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. For instance, novel thiazole derivatives were found to have potent antioxidant and/or anti-inflammatory activities (Koppireddi et al., 2013).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazard information may be found in the product’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWWXKDOVRUCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.